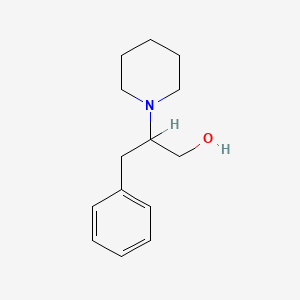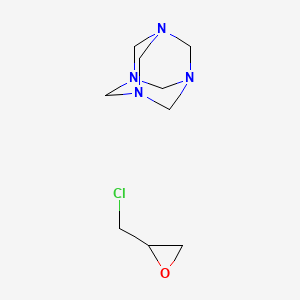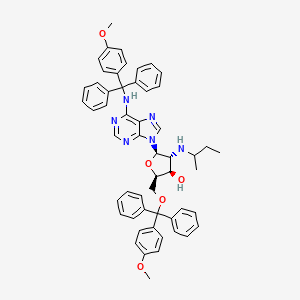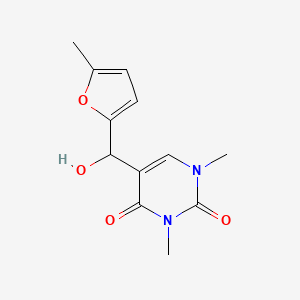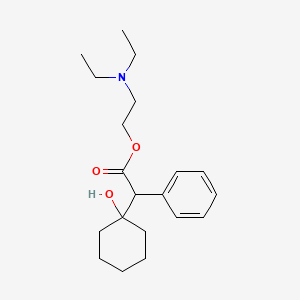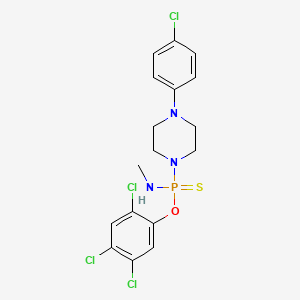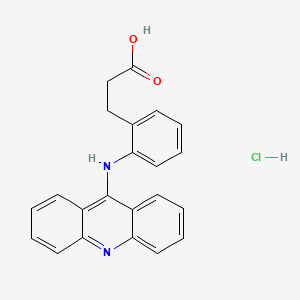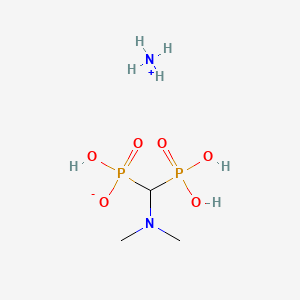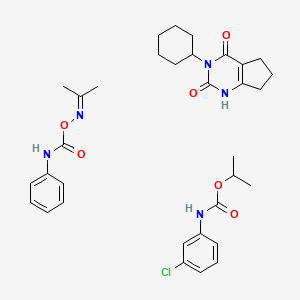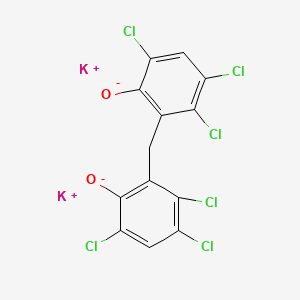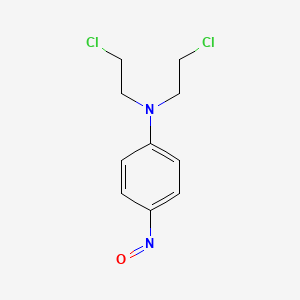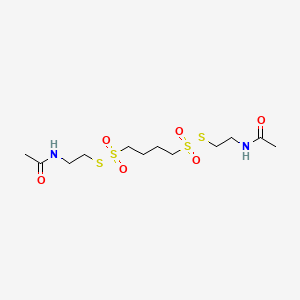
2,2'-Methylenebis(3,4,6-trichlorophenol) dipotassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium 2,2’-methylenebis[3,4,6-trichlorophenolate] is a chemical compound known for its unique structure and properties. It is characterized by the presence of two potassium ions and a methylene bridge connecting two trichlorophenolate groups. This compound is often used in various scientific and industrial applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 2,2’-methylenebis[3,4,6-trichlorophenolate] typically involves the reaction of 3,4,6-trichlorophenol with formaldehyde in the presence of a base, such as potassium hydroxide. The reaction proceeds through the formation of a methylene bridge between the two phenol groups, resulting in the final product. The reaction conditions usually include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of dipotassium 2,2’-methylenebis[3,4,6-trichlorophenolate] follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality. The final product is then purified through various techniques, such as crystallization or filtration, to remove any impurities.
化学反应分析
Types of Reactions
Dipotassium 2,2’-methylenebis[3,4,6-trichlorophenolate] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The trichlorophenolate groups can undergo substitution reactions, where one or more chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less chlorinated phenols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
Dipotassium 2,2’-methylenebis[3,4,6-trichlorophenolate] has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain processes.
Biology: The compound has been studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research has explored its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of dipotassium 2,2’-methylenebis[3,4,6-trichlorophenolate] involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The specific pathways involved depend on the context and application, but common targets include oxidative stress pathways and cellular signaling mechanisms.
相似化合物的比较
Similar Compounds
Similar compounds to dipotassium 2,2’-methylenebis[3,4,6-trichlorophenolate] include other phenolate derivatives and compounds with similar structural features, such as:
- Dipotassium 2,2’-methylenebis[4-chlorophenolate]
- Dipotassium 2,2’-methylenebis[3,5-dichlorophenolate]
- Dipotassium 2,2’-methylenebis[3,4,5-trichlorophenolate]
Uniqueness
What sets dipotassium 2,2’-methylenebis[3,4,6-trichlorophenolate] apart from these similar compounds is its specific substitution pattern and the resulting chemical properties. The presence of three chlorine atoms on each phenol ring provides unique reactivity and stability, making it particularly useful in certain applications.
属性
CAS 编号 |
85204-38-2 |
|---|---|
分子式 |
C13H4Cl6K2O2 |
分子量 |
483.1 g/mol |
IUPAC 名称 |
dipotassium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate |
InChI |
InChI=1S/C13H6Cl6O2.2K/c14-6-2-8(16)12(20)4(10(6)18)1-5-11(19)7(15)3-9(17)13(5)21;;/h2-3,20-21H,1H2;;/q;2*+1/p-2 |
InChI 键 |
BIRRARIYKDWFJX-UHFFFAOYSA-L |
规范 SMILES |
C1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)[O-])[O-])Cl.[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


